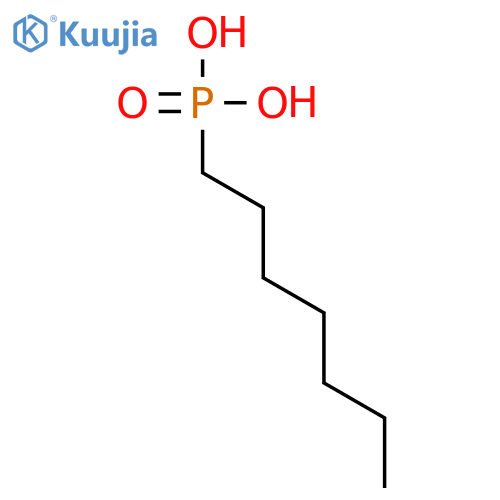Cas no 4721-16-8 (N-Heptylphosphonic Acid)

N-Heptylphosphonic Acid structure
商品名:N-Heptylphosphonic Acid
CAS番号:4721-16-8
MF:C7H17O3P
メガワット:180.181843519211
MDL:MFCD00015840
CID:3160210
PubChem ID:253660991
N-Heptylphosphonic Acid 化学的及び物理的性質
名前と識別子
-
- Heptylphosphonic Acid
- n-Heptylphosphonic acid
- n-heptanephosphonic acid
- SBB057478
- ST51003155
- 4721-16-8
- AKOS006280821
- SCHEMBL700501
- T72501
- H1535
- CS-0373882
- VAJFLSRDMGNZJY-UHFFFAOYSA-N
- MFCD00015840
- 811-083-5
- N-Heptylphosphonic Acid
-
- MDL: MFCD00015840
- インチ: 1S/C7H17O3P/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H2,8,9,10)
- InChIKey: VAJFLSRDMGNZJY-UHFFFAOYSA-N
- ほほえんだ: P(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(=O)(O[H])O[H]
計算された属性
- せいみつぶんしりょう: 180.09153140g/mol
- どういたいしつりょう: 180.09153140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 57.5
じっけんとくせい
- ゆうかいてん: 105.0 to 109.0 deg-C
N-Heptylphosphonic Acid セキュリティ情報
-
記号:

- ヒント:あぶない
- 危害声明: H290-H314
- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- 危険物輸送番号:UN 3261 8/PG III
- 危険レベル:8
- 包装グループ:III
N-Heptylphosphonic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1535-5g |
N-Heptylphosphonic Acid |
4721-16-8 | 98.0%(T) | 5g |
¥3280.0 | 2022-05-30 | |
| Cooke Chemical | A4847712-1G |
Heptylphosphonic Acid |
4721-16-8 | >98.0%(T) | 1g |
RMB 620.00 | 2025-02-20 | |
| abcr | AB471472-5 g |
n-Heptylphosphonic acid, 98%; . |
4721-16-8 | 98% | 5g |
€590.60 | 2023-04-21 | |
| Ambeed | A1151625-100mg |
Heptylphosphonic acid |
4721-16-8 | 98% | 100mg |
$33.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862444-1g |
Heptylphosphonic Acid |
4721-16-8 | ≥98%(T) | 1g |
697.50 | 2021-05-17 | |
| Ambeed | A1151625-5g |
Heptylphosphonic acid |
4721-16-8 | 98% | 5g |
$386.0 | 2024-07-19 | |
| 1PlusChem | 1P00DL02-1g |
Heptylphosphonic Acid |
4721-16-8 | 98% | 1g |
$92.00 | 2025-02-26 | |
| Aaron | AR00DL8E-5g |
Heptylphosphonic acid |
4721-16-8 | 98% | 5g |
$393.00 | 2025-01-24 | |
| A2B Chem LLC | AG32946-1g |
Heptylphosphonic Acid |
4721-16-8 | 98% | 1g |
$90.00 | 2024-04-20 | |
| Aaron | AR00DL8E-250mg |
Heptylphosphonic acid |
4721-16-8 | 98% | 250mg |
$46.00 | 2025-01-24 |
N-Heptylphosphonic Acid 関連文献
-
Stephen J. Paddison,Klaus-Dieter Kreuer,Joachim Maier Phys. Chem. Chem. Phys. 2006 8 4530
-
H. Steininger,M. Schuster,K. D. Kreuer,A. Kaltbeitzel,B. Bing?l,W. H. Meyer,S. Schauff,G. Brunklaus,J. Maier,H. W. Spiess Phys. Chem. Chem. Phys. 2007 9 1764
-
Lucas Mele,Raphael El Bekri Saudain,Jean-Luc Pirat,David Virieux,Tahar Ayad Green Chem. 2022 24 7900
-
4. Index of subjects, 1947
4721-16-8 (N-Heptylphosphonic Acid) 関連製品
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4721-16-8)N-Heptylphosphonic Acid

清らかである:99%
はかる:5g
価格 ($):347.0